molecular formula C21H14ClN3O4S B15019283 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-chloro-3-nitrobenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-chloro-3-nitrobenzamide

Cat. No.: B15019283
M. Wt: 439.9 g/mol
InChI Key: AXGFZTZVLJNHMV-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-chloro-3-nitrobenzamide is a complex organic compound that features a benzothiazole ring, a methoxy group, a chloro group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-chloro-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the methoxy group, chloro group, and nitro group through various substitution reactions. The final step involves the formation of the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-chloro-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The nitro group may also play a role in the compound’s biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide
  • N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide
  • N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-chloro-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzothiazole ring, methoxy group, chloro group, and nitro group allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C21H14ClN3O4S

Molecular Weight

439.9 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-chloro-3-nitrobenzamide

InChI

InChI=1S/C21H14ClN3O4S/c1-29-18-9-7-13(21-24-15-4-2-3-5-19(15)30-21)10-16(18)23-20(26)12-6-8-14(22)17(11-12)25(27)28/h2-11H,1H3,(H,23,26)

InChI Key

AXGFZTZVLJNHMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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